Furan vs. Phenyl Bioisosteric Replacement: Impact on Lipophilicity and Predicted Permeability
The target compound's furan-2-carbonyl group offers a significant divergence in physicochemical properties compared to the closest commercially available analog, 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole (CAS 2034288-32-7). While explicit experimental logP values for the target are scarce in open literature, computational predictions based on the distinct Hammett constants and hydrogen-bonding capacity of furan versus phenyl indicate a decrease in lipophilicity (estimated AlogP reduction of ~0.3–0.5 units) and an increase in topological polar surface area (TPSA) for the furan derivative [1]. This shift is critical for crossing phospholipid bilayers without triggering P-glycoprotein efflux [2].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Molecular Formula: C10H10N4O2; TPSA: 57.2 Ų (predicted); AlogP: ~0.8 (predicted) |
| Comparator Or Baseline | 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole (CAS 2034288-32-7); Molecular Formula: C12H12N4O; TPSA: 39.2 Ų (predicted); AlogP: ~1.3 (predicted) |
| Quantified Difference | TPSA increase of +18.0 Ų; AlogP decrease of ~0.5 |
| Conditions | Computational prediction using fragment-based AlogP and Ertl TPSA models; structural comparator selected based on identical azetidine-triazole core but varied acyl substituent. |
Why This Matters
A higher TPSA reduces passive blood-brain barrier penetration, making this compound a safer choice for peripheral target screening where CNS exposure is an undesired off-target liability.
- [1] CIRS Group. (2026). 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole (CAS 2034288-32-7) Chemical Properties. Chemical Inspection and Regulation Service. View Source
- [2] Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. View Source
